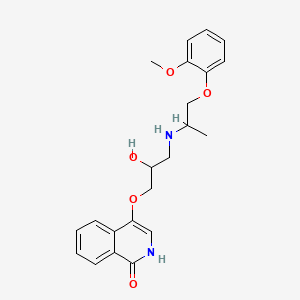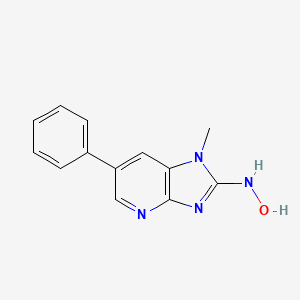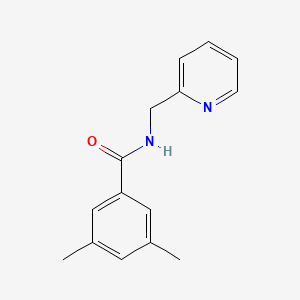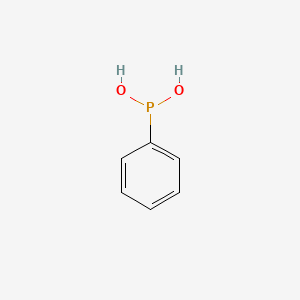
Acide phénylphosphinique
Vue d'ensemble
Description
Phenylphosphinic acid, also known as phenylphosphonous acid, is an antioxidant and an intermediate for metallic-salt formation . It is also used as an accelerator for organic peroxide catalysts . It is used as an additive in unsaturated polyester PU resin and can be added into nylon to improve its polymerization degree .
Synthesis Analysis
Phenylphosphinic acid can be synthesized from dialkyl or diaryl phosphonate . The mono- and diesterification of phenylphosphonic acid were evaluated considering the microwave (MW)-assisted direct esterification, and the alkylating esterification . Phenylphosphinic acid is also found to catalyze the three-component condensation of an aldehyde, enaminone, and urea or thiourea to afford the corresponding 6-unsubstituted dihydropyrimidinones in high to excellent yields .
Molecular Structure Analysis
The molecular formula of Phenylphosphinic acid is C6H7O2P . The molecular weight is 142.09 g/mol . The InChI is InChI=1S/C6H7O2P/c7-9 (8)6-4-2-1-3-5-6/h1-5H, (H,7,8) and the InChIKey is MLCHBQKMVKNBOV-UHFFFAOYSA-N .
Chemical Reactions Analysis
Phosphonic acids, including Phenylphosphinic acid, inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption .
Physical and Chemical Properties Analysis
Phenylphosphinic acid has a molecular weight of 142.09 g/mol . It has a melting point of 83-85 °C and a boiling point of 180 °C . It has a density of 1.376 and is slightly soluble in DMSO and water when heated .
Applications De Recherche Scientifique
Acide phénylphosphinique : Analyse complète des applications de la recherche scientifique
Catalyse en synthèse organique : L'this compound est utilisé comme catalyseur dans la synthèse de divers composés organiques. Il a été trouvé qu'il catalysait la condensation à trois composants d'un aldéhyde, d'une énaminone et d'une urée ou d'une thiourée pour donner des dihydropyrimidinones, qui constituent une classe intéressante d'hétérocycles .
Résistance au feu : Dans le domaine des sciences des matériaux, l'this compound est utilisé pour améliorer les propriétés ignifuges. Il a été utilisé en conjonction avec des nanoparticules d'hydroxystannate de zinc pour modifier l'oxyde de graphène, ce qui réduit ensuite l'inflammabilité et la suppression de la fumée dans la résine époxy .
Chimie de coordination : En raison de son analogie structurelle avec la partie phosphate, l'this compound est utilisé en chimie de coordination pour la complexation de métaux tels que l'yttrium et comme sonde RMN sensible au pH .
Systèmes biologiques : L'this compound joue un rôle dans la compréhension des systèmes biologiques en raison de sa similarité structurelle avec les phosphonates, qui sont des réactifs importants dans les transformations organiques et ont des applications dans les produits chimiques de laboratoire et potentiellement dans l'utilisation de produits alimentaires, pharmaceutiques, pesticides ou biocides .
Nanotechnologie : La capacité du composé à former des complexes avec des métaux en fait un précurseur précieux pour la création de matériaux hybrides cristallins contenant du manganèse, du nickel ou des lanthanides, qui ont des applications en nanotechnologie .
Étude des propriétés chimiques : La cinétique de l'oxydation de l'this compound par des oxydants métalliques et non métalliques a été étudiée, ce qui contribue à la compréhension de ses propriétés chimiques et de sa réactivité .
Mécanisme D'action
Target of Action
Phenylphosphinic acid is a phosphinic acid derivative that has been studied for its potential anti-neoplastic effects . The primary targets of this compound are human cell cultures, specifically keratinocytes (HaCaT) and osteosarcoma SAOS-2 cells .
Mode of Action
Phenylphosphinic acid interacts with its targets by modulating gene expression . For instance, it has been observed to cause downregulation of the Bid gene in SAOS-2 cells . This modulation of gene expression can lead to changes in cell behavior, potentially contributing to the compound’s anti-neoplastic effects.
Biochemical Pathways
It is known that phosphinic acids and their derivatives can act as bioisosteric groups, mimicking the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that phenylphosphinic acid may interfere with various biochemical pathways, leading to its observed effects on cell behavior.
Pharmacokinetics
The compound’s solubility in water and dmso suggests that it may have good bioavailability.
Result of Action
Phenylphosphinic acid has shown promising anti-neoplastic activity in vitro. In studies on SAOS-2 cells, treatment with the compound resulted in a decrease in cell viability to 55%, as well as features of apoptosis . These results suggest that phenylphosphinic acid may have potential as a therapeutic agent for osteosarcoma.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Phenylphosphinic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, phenylphosphinic acid can act as an antioxidant and an intermediate for metallic-salt formation . It also serves as an accelerator for organic peroxide catalysts, which are crucial in polymerization reactions .
Cellular Effects
Phenylphosphinic acid affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, phenylphosphinic acid can modulate the activity of enzymes involved in oxidative stress responses, thereby affecting cellular redox balance . Additionally, it may alter gene expression patterns related to stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, phenylphosphinic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by interacting with their active sites or allosteric sites . These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes such as metabolism and signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylphosphinic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Phenylphosphinic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to phenylphosphinic acid in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of phenylphosphinic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and enzyme modulation . At high doses, phenylphosphinic acid can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of metabolic processes . Threshold effects and toxicological profiles are essential considerations in evaluating the safety and efficacy of phenylphosphinic acid in animal studies .
Metabolic Pathways
Phenylphosphinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in oxidative stress responses and redox balance . Additionally, phenylphosphinic acid may affect the synthesis and degradation of other metabolites, thereby modulating overall cellular metabolism .
Transport and Distribution
Within cells and tissues, phenylphosphinic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The transport and distribution of phenylphosphinic acid are crucial for its biological activity and function, as they determine its availability to interact with target biomolecules .
Subcellular Localization
Phenylphosphinic acid exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of phenylphosphinic acid is essential for its role in cellular processes, as it determines its proximity to target enzymes and proteins .
Propriétés
IUPAC Name |
hydroxy-oxo-phenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQVWTDLQQGKSV-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923631, DTXSID80859679 | |
| Record name | [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_16137 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Phosphinic acid, P-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
121-70-0, 1779-48-2 | |
| Record name | Phosphinic acid, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylphosphinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphinic acid, P-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylphosphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


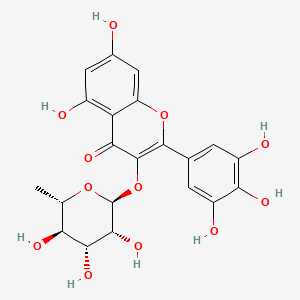

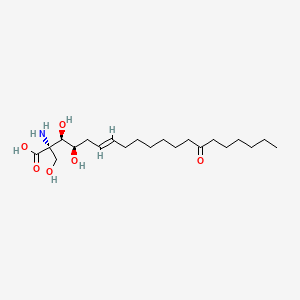

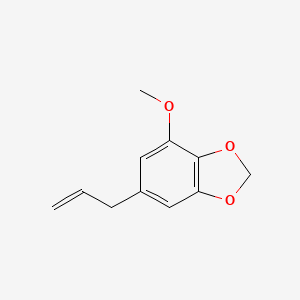
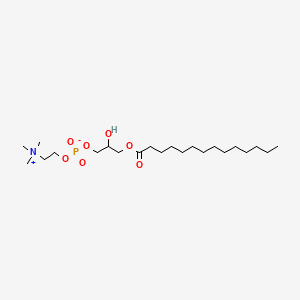
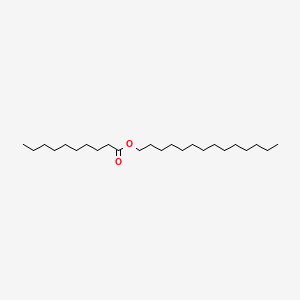

![[(1R,3S,7R,9S,12R,14R,15S,16S,17R,20Z,23E,28S)-28-hydroxy-10,16-dimethyl-4,19-dioxospiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,23-triene-15,2'-oxirane]-9-yl] acetate](/img/structure/B1677599.png)


